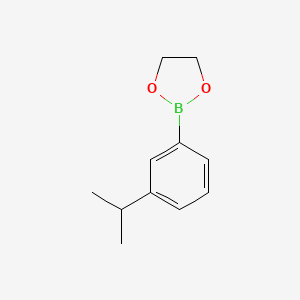

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2/c1-9(2)10-4-3-5-11(8-10)12-13-6-7-14-12/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCPWJGXPKHMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC(=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592153 | |

| Record name | 2-[3-(Propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374537-96-9 | |

| Record name | 2-[3-(1-Methylethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374537-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Field Guide to a Versatile Suzuki-Miyaura Reagent

An In-Depth Technical Guide to 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Catalog Number

In the landscape of modern synthetic chemistry, boronic acids and their derivatives stand as indispensable tools for the construction of carbon-carbon bonds. Among these, boronate esters offer enhanced stability and handling properties, making them workhorses in both academic research and industrial process development. This guide focuses on a specific, yet representative, member of this class: 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane (CAS No. 374537-96-9).

This document moves beyond a simple recitation of facts. It is designed as a technical primer grounded in practical application and mechanistic understanding. We will explore the "why" behind the "how"—delving into the compound's properties, its role in the Suzuki-Miyaura coupling, and the rationale behind the procedural steps that ensure successful and reproducible outcomes. The goal is to equip you, the practicing scientist, with the foundational knowledge to confidently and effectively utilize this reagent in your synthetic endeavors.

Section 1: Core Characteristics and Handling

Understanding the fundamental physicochemical properties of a reagent is the bedrock of safe and effective experimentation. 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane, the ethylene glycol ester of 3-isopropylphenylboronic acid, is a stable and versatile building block.

Physicochemical Data Summary

The key properties of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 374537-96-9 | [1] |

| Molecular Formula | C₁₁H₁₅BO₂ | Derived |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 104 °C / 219.2 °F | [2] |

| Water Solubility | Immiscible | [2] |

| Stability | Stable under recommended storage conditions. | [3] |

Rationale for Use: The Boronate Ester Advantage

Boronic acids are foundational to Suzuki-Miyaura couplings; however, they can be prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity. Furthermore, their purification by standard silica gel chromatography is often challenging.[4] Boronate esters, such as the dioxaborolane derivative, are widely used to circumvent these issues.[5]

The ethylene glycol protecting group in 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane offers several advantages:

-

Enhanced Stability: It prevents the formation of boroxines, ensuring a longer shelf-life and more consistent reactivity.[5]

-

Improved Handling: As a liquid, it can be easier to handle and dispense accurately compared to a solid boronic acid.

-

Controlled Reactivity: While stable, the ester is readily activated in situ under the basic conditions of the Suzuki-Miyaura reaction.[6][7]

Safety, Storage, and Disposal

As with any chemical reagent, adherence to established safety protocols is paramount.

-

Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid ingestion, inhalation, and contact with skin and eyes.[3]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[3] For long-term stability, refrigeration is often recommended.

-

Incompatibilities: Avoid strong oxidizing agents.[3]

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not let the product enter drains. During a reaction quench and workup, the boron-containing byproducts are typically partitioned into the aqueous phase for disposal.

Section 2: Synthesis and Purification Strategies

While 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. The most common route involves the formation of an organometallic intermediate followed by borylation and esterification.

General Synthetic Protocol: A Representative Pathway

The following is a generalized, illustrative procedure for the synthesis of an aryl boronate ester.

-

Formation of the Grignard Reagent: 3-Bromoisopropylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (Argon or Nitrogen) to form 3-isopropylphenylmagnesium bromide. Causality: This step converts the electrophilic aryl halide into a potent carbon nucleophile, essential for attacking the boron electrophile.

-

Borylation: The freshly prepared Grignard reagent is added slowly to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an anhydrous solvent. Causality: The low temperature is critical to prevent over-alkylation of the borate ester, which would lead to undesired byproducts.

-

Hydrolysis: The reaction is quenched by the addition of an acid (e.g., aqueous HCl), which hydrolyzes the intermediate borate complex to the corresponding 3-isopropylphenylboronic acid.

-

Esterification: The crude boronic acid is then reacted directly with ethylene glycol. This reaction is typically driven to completion by removing the water formed, often via azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.

Purification: A Critical Step

Purification of boronate esters requires careful consideration. While some are stable enough for silica gel chromatography, others are prone to decomposition on silica.[4]

-

Distillation: For liquid boronate esters like the topic compound, vacuum distillation is an effective method for purification, separating the product from non-volatile impurities.[8]

-

Chromatography: If chromatography is attempted, it should be performed rapidly. Neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can sometimes mitigate decomposition.

-

Aqueous Wash: A simple workup involving washing the crude product dissolved in an organic solvent with water or brine can remove many inorganic salts and water-soluble impurities.[8]

Section 3: The Suzuki-Miyaura Coupling: Mechanism and Application

The primary application of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[9]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Step 1: Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.[10] The use of bulky, electron-rich phosphine ligands on the palladium center can accelerate this process.[11]

-

Step 2: Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. This process does not occur without a base.[7] The base (e.g., carbonate, phosphate) activates the boronate ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 3-isopropylphenyl group to the palladium, displacing the halide or other group.[6][12]

-

Step 3: Reductive Elimination: The two organic fragments (Ar and Ar') on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane with a generic aryl bromide.

Objective: To synthesize 3-isopropyl-1,1'-biphenyl.

Materials:

-

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane (1.2 eq)

-

Bromobenzene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Reaction Setup (Self-Validating System): To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., 0.02 eq). Causality: The inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive. Flame-drying the glassware removes adsorbed water which could interfere with the catalyst or reagents.

-

Reagent Addition: Add 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane (1.2 eq). A slight excess of the boronate ester ensures complete consumption of the potentially more valuable aryl halide.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water). Causality: The organic solvent (dioxane) solubilizes the organic reagents, while the water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate species for transmetalation. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. The reaction typically runs to completion within 2-24 hours.

-

Workup and Isolation: a. Cool the reaction to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Causality: The aqueous wash removes the inorganic base and boron byproducts. The brine wash helps to break any emulsions and further dry the organic layer. e. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.

Section 4: Conclusion and Outlook

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane is more than just a chemical intermediate; it is an enabling tool for the efficient and reliable construction of complex molecular architectures. Its enhanced stability over the corresponding boronic acid makes it a preferred reagent in multi-step syntheses, particularly in the pharmaceutical and agrochemical industries where robustness and reproducibility are paramount.[5][9] By understanding its intrinsic properties and the mechanistic nuances of the Suzuki-Miyaura reaction, researchers can fully leverage its synthetic potential to accelerate discovery and development programs.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1044–1055. [Link]

-

Organic Syntheses. (n.d.). Boronic Esters Procedure. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Alfa Aesar. (n.d.). Properties and Applications of Boronic Acids. [Link]

-

MySkinRecipes. (n.d.). 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

Isobe, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3392–3396. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Martinez-Ferrate, O., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7549–7559. [Link]

-

Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

- 1. backoffice.abconline.de [backoffice.abconline.de]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane and its Pinacol Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, synthesis, and applications of 2-(3-isopropylphenyl)-1,3,2-dioxaborolane, with a primary focus on its more commonly utilized and stable pinacol ester derivative, 2-(3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document is intended to serve as a technical resource for professionals in organic synthesis and drug development, offering insights into the handling, reactivity, and analytical characterization of this important reagent.

Introduction: The Role of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Synthesis

Arylboronic acids and their esters are fundamental building blocks in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the pinacol ester of 3-isopropylphenylboronic acid, offers several advantages over the corresponding boronic acid. The pinacol protecting group enhances the stability of the compound, making it less prone to protodeboronation and trimerization into boroxines.[2] This increased stability allows for easier handling, purification, and storage, ensuring more reliable and reproducible results in subsequent reactions.

The presence of the isopropyl group at the meta position of the phenyl ring provides specific steric and electronic properties that can be exploited for selective functionalization in the synthesis of complex molecular architectures.[3] This makes it a valuable reagent in the development of novel therapeutic agents and other high-value chemical entities.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-(3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its less common ethylene glycol analog. It is important to note that some of the data for the pinacol ester are predicted values and should be used as a guide.

| Property | 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane (Ethylene Glycol Ester) |

| CAS Number | 325142-89-0[1] | 374537-96-9 |

| Molecular Formula | C₁₅H₂₃BO₂[1] | C₁₁H₁₅BO₂ |

| Molecular Weight | 246.16 g/mol [1] | 190.05 g/mol |

| Boiling Point | 326.0 ± 21.0 °C (Predicted)[1] | Not available |

| Density | 0.96 ± 0.1 g/mL (Predicted)[1] | Not available |

| Appearance | Not available (often a solid or oil) | Not available |

| Storage | 2-8 °C, dry, sealed[1] | Not available |

Synthesis and Purification: A Representative Protocol

The most common method for the synthesis of aryl pinacol boronic esters is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[4][5] The following is a representative, detailed protocol for the synthesis of 2-(3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 3-bromocumene.

Experimental Protocol: Miyaura Borylation

Materials:

-

3-Bromocumene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Hexanes

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromocumene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. The typical concentration is around 0.2-0.5 M with respect to the aryl bromide. To this mixture, add Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate or diethyl ether and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). It is important to note that some boronic esters can be sensitive to silica gel, leading to streaking or decomposition.[6] In such cases, the silica gel can be pre-treated with a solution of hexanes containing a small amount of triethylamine, or alternative purification methods like crystallization or distillation under reduced pressure may be necessary.

Visualization of the Synthetic Workflow

Caption: A schematic workflow of the Miyaura borylation for the synthesis of the target compound.

Spectroscopic Characterization

¹H and ¹³C NMR Data of the Isomeric 2-(4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The following data is for the para-isomer and is presented for comparative purposes. The aromatic proton and carbon signals for the meta-isomer will differ in their splitting patterns and chemical shifts, but the signals for the isopropyl and pinacol moieties are expected to be very similar.

| Assignment | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) |

| Aromatic CH | 7.80 (d, J = 7.9 Hz, 2H) | 135.1 (Ar-C) |

| Aromatic CH | 7.28 (d, J = 7.9 Hz, 2H) | 126.5 (Ar-CH) |

| Isopropyl CH | 2.95 (hept, J = 6.9 Hz, 1H) | 34.3 (Isopropyl CH) |

| Pinacol CH₃ | 1.37 (s, 12H) | 83.8 (Pinacol C) |

| Isopropyl CH₃ | 1.29 (d, J = 7.0 Hz, 6H) | 24.9 (Pinacol CH₃) |

| 23.9 (Isopropyl CH₃) |

Molecular Structure

Sources

- 1. 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]

- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane synthesis from 3-isopropylphenylboronic acid

A Technical Guide to the Synthesis of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane

Abstract

This guide provides an in-depth technical overview of the synthesis of 2-(3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a crucial pinacol boronate ester intermediate in organic chemistry. Boronic acids, while invaluable in reactions like the Suzuki-Miyaura coupling, often present challenges related to stability, purification, and precise quantification due to their tendency to form trimeric boroxine anhydrides.[1] Conversion to their corresponding pinacol boronate esters mitigates these issues, rendering them more stable, chromatographically manageable, and easier to handle.[1][2][3] This document details a robust and field-proven protocol for the esterification of 3-isopropylphenylboronic acid with pinacol, delving into the reaction mechanism, optimization of experimental parameters, and methods for purification and characterization. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for the preparation of this versatile building block.

Introduction

The Role of Boronate Esters in Modern Chemistry

Boronic acids and their ester derivatives are foundational reagents in modern synthetic chemistry. Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] However, boronic acids themselves can be prone to dehydration, forming cyclic boroxine trimers, which complicates accurate mass measurement and can affect reaction stoichiometry. Furthermore, their polarity can make purification by standard chromatographic techniques challenging.

The conversion of boronic acids to boronate esters, particularly pinacol esters, is a widely adopted strategy to overcome these limitations.[1][3] Pinacol esters exhibit significantly enhanced stability towards air and moisture, are generally crystalline solids or high-boiling oils, and are readily purified using silica gel chromatography.[1] This enhanced stability and ease of handling make them ideal intermediates for multi-step syntheses and for use in high-throughput screening and drug discovery workflows.

Reactant Profile: 3-Isopropylphenylboronic Acid

-

IUPAC Name: (3-Isopropylphenyl)boronic acid

-

Synonyms: 3-Cumylboronic acid

-

Molecular Formula: C₉H₁₃BO₂

-

Molecular Weight: 164.01 g/mol

-

Appearance: White to off-white solid

-

Key Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

Product Profile: 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

IUPAC Name: 2-(3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Synonyms: 3-Isopropylphenylboronic acid, pinacol ester

-

CAS Number: 325142-89-0[6]

-

Molecular Formula: C₁₅H₂₃BO₂

-

Molecular Weight: 246.15 g/mol

-

Appearance: Typically a colorless oil or low-melting solid

The Chemistry of Boronic Acid Esterification

Reaction Mechanism and Equilibrium

The synthesis of a pinacol boronate ester from a boronic acid is a reversible condensation reaction, specifically an esterification. The reaction involves the elimination of two molecules of water.

The equilibrium nature of this reaction is a critical consideration. To achieve a high yield of the desired boronate ester, the equilibrium must be shifted to the product side. This is accomplished by actively removing the water generated during the reaction.

Key Parameters and Experimental Choices

Several methods can be employed to drive the reaction to completion:

-

Azeotropic Removal of Water: This is a highly effective method. The reaction is conducted in a solvent that forms an azeotrope with water, such as toluene or benzene. Using a Dean-Stark apparatus allows for the continuous physical separation of water from the reaction mixture, irreversibly driving the equilibrium towards the ester product.

-

Use of a Dehydrating Agent: An alternative, often simpler, setup involves adding a chemical drying agent directly to the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used.[7] They sequester the water as it is formed, thus pushing the reaction forward. This method is convenient for smaller-scale reactions where a Dean-Stark setup may be cumbersome.

-

Choice of Solvent: The solvent should be inert to the reactants and capable of dissolving the boronic acid and pinacol. Diethyl ether,[7] tetrahydrofuran (THF), dichloromethane (DCM), and toluene are all suitable choices. The selection often depends on the chosen method for water removal. For instance, toluene is ideal for azeotropic removal, while diethyl ether or DCM are well-suited for protocols using a chemical dehydrating agent at room temperature.[7]

Experimental Protocol: Synthesis

This section details a reliable, scalable protocol for the synthesis of 2-(3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a dehydrating agent at room temperature, a method valued for its simplicity and efficiency.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Equivalents | Supplier/Grade |

| 3-Isopropylphenylboronic Acid | 164.01 | 5.00 g (30.5 mmol) | 1.0 | >97% Purity |

| Pinacol | 118.17 | 3.60 g (30.5 mmol) | 1.0 | >99% Purity[8] |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5.50 g (45.7 mmol) | 1.5 | Anhydrous, powder |

| Diethyl Ether (Et₂O) | 74.12 | 100 mL | - | Anhydrous |

| Pentane | 72.15 | 200 mL | - | ACS Grade |

| Deionized Water | 18.02 | 150 mL | - | For washing |

Equipment Required

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Glass funnel and filter paper

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Flask Preparation: An oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

-

Charging Reagents: To the flask, add 3-isopropylphenylboronic acid (5.00 g, 30.5 mmol, 1.0 equiv), pinacol (3.60 g, 30.5 mmol, 1.0 equiv), and anhydrous magnesium sulfate (5.50 g, 45.7 mmol, 1.5 equiv).[7]

-

Solvent Addition: Add 100 mL of anhydrous diethyl ether to the flask.[7]

-

Reaction: Seal the flask and stir the resulting suspension vigorously at room temperature for 24 hours.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the boronic acid starting material.

Work-up and Purification

-

Filtration: Upon completion, filter the suspension through a pad of celite or filter paper to remove the magnesium sulfate solids.[7] Wash the solids with a small amount of diethyl ether (2 x 20 mL) to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate the solution in vacuo using a rotary evaporator.[7]

-

Liquid-Liquid Extraction: Dissolve the crude oily residue in pentane (~150 mL). Transfer the solution to a separatory funnel and wash with deionized water (3 x 50 mL) to remove any remaining pinacol or water-soluble impurities.[7]

-

Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate fully on a rotary evaporator to yield the product as a colorless oil.[7] For exacting applications, further purification can be achieved via vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Experimental workflow for pinacol ester synthesis.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most informative technique for confirming the structure. Expected signals include:

-

A singlet integrating to 12 protons for the four equivalent methyl groups on the pinacol ring (typically ~1.35 ppm).

-

Signals in the aromatic region (7.2-7.8 ppm) corresponding to the 3-isopropylphenyl group.

-

A septet for the methine proton (-CH) of the isopropyl group and a doublet for the two methyls (-CH₃) of the isopropyl group.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic, isopropyl, and pinacol carbons.

-

¹¹B NMR (Boron Nuclear Magnetic Resonance): A broad singlet is expected in the range of δ 25-35 ppm, characteristic of a tricoordinate boronate ester.

Expected Yield and Data Summary

| Metric | Expected Result | Notes |

| Yield | 85-95% | Yields are typically high for this robust reaction. |

| Appearance | Colorless Oil / White Solid | Product may solidify upon standing or at reduced temperatures. |

| Purity (by GC/NMR) | >98% | The described workup is generally sufficient to achieve high purity. |

Troubleshooting and Field-Proven Insights

-

Issue: Low Yield / Incomplete Reaction

-

Cause: Insufficient water removal. The magnesium sulfate may not be fully anhydrous, or stirring may be inadequate to ensure efficient contact.

-

Solution: Ensure all glassware is rigorously dried. Use freshly opened or properly stored anhydrous MgSO₄. Increase stirring speed. For difficult substrates, switching to an azeotropic removal method with a Dean-Stark trap in toluene at reflux is a more forceful alternative.

-

-

Issue: Product Hydrolyzes Back to Boronic Acid

-

Cause: Exposure to water or acidic conditions during workup or storage. Pinacol esters are stable but not indefinitely immune to hydrolysis.[2][3]

-

Solution: Ensure the workup is performed with neutral water washes. Avoid acidic conditions. Store the final product under an inert atmosphere and away from moisture.

-

-

Field Insight: Stoichiometry

-

While a 1:1 stoichiometry of boronic acid to pinacol is theoretically required, some protocols employ a slight excess (1.05-1.1 equivalents) of pinacol to ensure complete consumption of the more valuable boronic acid starting material. The excess pinacol is easily removed during the aqueous workup.

-

Safety and Handling

-

3-Isopropylphenylboronic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4][5] Handle in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pinacol: Flammable solid that causes skin irritation.[8][9] Keep away from ignition sources.[9] Standard PPE should be worn.

-

Diethyl Ether / Pentane: Highly flammable liquids. All operations should be conducted in a fume hood, away from sparks or open flames.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][8][9][10]

Conclusion

The esterification of 3-isopropylphenylboronic acid with pinacol is a fundamental and highly efficient transformation that yields a stable, versatile, and easily handled boronate ester. The protocol described, which relies on a chemical dehydrating agent, offers a simple and scalable method for producing this key synthetic intermediate in high yield and purity. By understanding the equilibrium-driven nature of the reaction and implementing appropriate water-removal techniques, researchers can reliably access this valuable building block for use in Suzuki-Miyaura cross-coupling and other synthetic applications.

References

- Google Patents. (n.d.). Removal of boronic acid protecting groups by transesterification.

-

National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

-

ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

-

eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Isopropylphenylboronic acid, pinacol ester. Retrieved from [Link]

-

PubChem. (n.d.). 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Harper College. (2009). Pinacol.pdf. Retrieved from [Link]

-

Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

Sources

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 3-Isopropylbenzeneboronic acid, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. carlroth.com [carlroth.com]

A Senior Application Scientist's Guide to the Synthesis of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane via Grignard Reaction

Abstract

This technical guide provides an in-depth, field-proven methodology for the preparation of 2-(3-isopropylphenyl)-1,3,2-dioxaborolane, a valuable pinacol boronic ester intermediate in modern organic synthesis. The narrative focuses on the robust and scalable Grignard-based approach, detailing the synthesis from 3-bromocumene. We will explore the underlying chemical principles, provide a meticulously detailed experimental protocol, and discuss critical parameters for ensuring a successful, high-yield, and verifiable outcome. This document is intended for researchers, chemists, and drug development professionals who require a reliable and well-understood method for accessing aryl boronic esters.

Introduction: The Strategic Importance of Aryl Boronic Esters

Aryl boronic acids and their corresponding esters are cornerstone reagents in contemporary organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The pinacol ester, 2-(3-isopropylphenyl)-1,3,2-dioxaborolane, offers significant advantages over the free boronic acid. The pinacol group provides steric bulk and protects the Lewis acidic boron center, rendering the compound more stable, less prone to protodeboronation, and generally easier to handle and purify.[1][2] These esters are typically bench-stable solids or high-boiling oils, compatible with a wide range of reaction conditions, making them ideal building blocks in multi-step pharmaceutical and materials science syntheses.

The synthesis of such esters via the reaction of an aryl Grignard reagent with a borate ester is a classic, reliable, and highly versatile method. It allows for the efficient formation of the carbon-boron bond, leveraging the nucleophilic character of the organomagnesium intermediate.[3]

Synthesis Strategy and Mechanistic Considerations

The overall synthesis is a two-step, one-pot process that begins with the formation of the Grignard reagent, followed by its reaction with a suitable boron electrophile.

Step 1: Formation of 3-Isopropylphenylmagnesium Bromide

The process initiates with the oxidative insertion of magnesium metal into the carbon-bromine bond of 3-bromocumene. This reaction is performed in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), which is crucial for solvating and stabilizing the resulting Grignard reagent.[4] Initiation of this highly exothermic reaction is a critical step; it can sometimes be sluggish and may require activation using methods such as the addition of a small iodine crystal or 1,2-dibromoethane.

Step 2: Borylation of the Grignard Reagent

Once formed, the nucleophilic Grignard reagent attacks the electrophilic boron atom of a borate ester.[5] While trimethyl borate is a common choice, it can lead to multiple additions of the Grignard reagent to the boron center, forming undesired borinic and boronic acid derivatives.[6][7]

A more selective and modern approach employs 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).[8] The steric hindrance provided by the pinacol group effectively prevents over-addition, leading almost exclusively to the desired mono-alkylation product.[9] The reaction proceeds through a boronate complex which, upon aqueous workup, yields the final pinacol ester.

Reaction Workflow Diagram

The following diagram illustrates the complete synthetic workflow from starting materials to the final, purified product.

Caption: Overall workflow for the synthesis of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane.

Detailed Experimental Protocol

Safety Precautions: This procedure involves highly reactive and flammable reagents. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents and properly dried glassware are essential for success. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Reagents and Equipment

| Reagent | M.W. | Amount (mmol) | Mass (g) | Volume (mL) | Role |

| 3-Bromocumene | 199.09 | 50.0 | 9.95 | 7.5 | Starting Material |

| Magnesium Turnings | 24.31 | 60.0 (1.2 eq) | 1.46 | - | Reagent |

| Iodine | 253.81 | ~1 crystal | - | - | Initiator |

| Anhydrous THF | 72.11 | - | - | 100 | Solvent |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.06 | 55.0 (1.1 eq) | 10.23 | 11.6 | Borylating Agent |

| Saturated aq. NH₄Cl | - | - | - | 50 | Quenching Agent |

| Ethyl Acetate | 88.11 | - | - | ~150 | Extraction Solvent |

| Brine | - | - | - | 50 | Washing Agent |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | ~10 g | Drying Agent |

Equipment: 3-neck round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, ice bath, nitrogen/argon line, standard glassware for workup.

Step-by-Step Methodology

-

Preparation: Assemble and flame-dry the 3-neck flask equipped with a condenser, dropping funnel, and magnetic stir bar. Allow the apparatus to cool to room temperature under a steady stream of inert gas.

-

Grignard Initiation: Place the magnesium turnings (1.46 g) and a single small crystal of iodine into the flask. Add 10 mL of anhydrous THF.

-

In the dropping funnel, prepare a solution of 3-bromocumene (9.95 g) in 40 mL of anhydrous THF.

-

Add ~5 mL of the 3-bromocumene solution to the magnesium turnings. The solution should warm, and the brown color of the iodine should fade, indicating the initiation of the reaction. If no initiation is observed, gently warm the flask with a heat gun until bubbling begins.

-

Grignard Formation: Once the reaction has started, add the remaining 3-bromocumene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The solution should appear as a cloudy, grayish-brown mixture.[9]

-

Borylation: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (10.23 g) in 50 mL of anhydrous THF to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.[9]

-

Workup and Isolation: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[10]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a pale yellow oil, can be purified by vacuum distillation or silica gel column chromatography. Chromatography can be challenging due to the potential for hydrolysis on silica.[1][2] If chromatography is necessary, using a nonpolar eluent system (e.g., hexane/ethyl acetate, starting at 100:0) and silica gel that has been pre-treated with a non-polar solvent can mitigate decomposition.[11]

Trustworthiness: Characterization and Quality Control

A successful synthesis must be validated by thorough characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the isopropyl group (a doublet and a septet), aromatic protons, and a sharp singlet around 1.3 ppm corresponding to the 12 equivalent protons of the pinacol methyl groups.

-

¹¹B NMR: A single broad peak between δ 20-35 ppm is indicative of a tricoordinate boronic ester.

-

¹³C NMR: Will show distinct signals for the aromatic, isopropyl, and pinacol carbons.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product via the molecular ion peak.

Expected Yield: 75-85%

Field Insights & Troubleshooting

| Problem | Potential Cause(s) | Expert Recommendation(s) |

| Grignard reaction fails to initiate. | Wet glassware/solvent; Passivated magnesium surface. | Ensure all equipment is rigorously dried. Use freshly opened anhydrous solvent. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg surface. |

| Low yield of boronic ester. | Incomplete Grignard formation; Premature quenching of Grignard; Hydrolysis of product during workup or purification. | Allow longer reaction time for Grignard formation. Ensure all additions are done under inert gas. Minimize contact with water and acidic conditions during workup. Use neutralized silica gel if chromatography is required. |

| Presence of borinic acid byproducts (Ar₂B-OR). | Use of a less sterically hindered borate (e.g., trimethyl borate); Reaction temperature too high. | Use a sterically demanding borate like isopropyl pinacol borate.[12] Maintain low temperatures during the addition of the borylating agent. |

| Product decomposition on silica gel column. | Acidity of standard silica gel promotes hydrolysis. | Use silica gel deactivated with triethylamine or pre-slurried with the eluent. Alternatively, purify by vacuum distillation if the product is thermally stable. A recently developed method involves using boric acid-impregnated silica gel to suppress over-adsorption.[1] |

Conclusion

The synthesis of 2-(3-isopropylphenyl)-1,3,2-dioxaborolane via the Grignard pathway represents a highly effective and scalable method for producing this key synthetic intermediate. By carefully controlling reaction parameters—particularly moisture exclusion, initiation, and temperature during borylation—and by choosing the appropriate borylating agent, researchers can reliably obtain the target compound in high yield and purity. The protocol and insights provided herein constitute a self-validating system designed to ensure reproducible and trustworthy results for applications in drug discovery and materials science.

References

- Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents (Patent No. US9243004B2).

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of pure 2-cyanophenylboronic acid and esters thereof, intermediates of perampanel or of e2040 (Patent No. EP3560934A1).

-

Thompson, A. S., et al. (2005). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved January 26, 2026, from [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3359–3363. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Trimethyl borate. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved January 26, 2026, from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved January 26, 2026, from [Link]

-

Quora. (2018, July 6). How to prepare isopropyl alcohol from a Grignard reagent. Retrieved January 26, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Removal of boronic acid protecting groups by transesterification (Patent No. WO1994021668A1).

-

Cole, T. E., & Haly, B. D. (1992). Selective preparation of borinic esters from Grignard reagents and selected trialkoxyboranes. Organometallics, 11(2), 652–657. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of Grignard Reagents with Diisopropylaminoborane. Synthesis of Alkyl, Aryl, Heteroaryl and Allyl Boronic Acids from Organo(diisopropyl)aminoborane by a Simple Hydrolysis. Retrieved January 26, 2026, from [Link]

-

Oakwood Chemical. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved January 26, 2026, from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [oakwoodchemical.com]

- 9. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane and its Pinacol Ester Derivative

A Note to the Researcher: This guide addresses the characterization of 2-(3-isopropylphenyl)-1,3,2-dioxaborolane. Initial research indicates that while this compound, also known as 3-isopropylbenzeneboronic acid ethylene glycol ester, is commercially available under CAS Number 374537-96-9, there is a notable absence of publicly available, detailed experimental characterization data such as NMR, IR, or mass spectrometry.[1]

In the spirit of providing a comprehensive and technically valuable resource, this guide will focus on the closely related and extensively characterized pinacol ester derivative: 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number 325142-89-0).[2] The pinacol protecting group enhances the stability of the boronic acid, making it a more commonly used reagent in organic synthesis. The principles of synthesis and characterization discussed herein are largely applicable to other boronic esters, including the ethylene glycol derivative.

Introduction: The Utility of Aryl Boronic Esters in Modern Synthesis

Arylboronic acids and their esters are indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] These reactions form carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules. The compound 2-(3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a stable and effective precursor for introducing the 3-isopropylphenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials where the tailored substitution of aromatic rings is crucial for modulating biological activity and material properties.[2] The isopropyl group provides a degree of steric bulk and lipophilicity that can influence molecular interactions and pharmacokinetic properties.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-(3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is provided below.

| Property | Value | Source |

| CAS Number | 325142-89-0 | [2] |

| Molecular Formula | C₁₅H₂₃BO₂ | [2] |

| Molecular Weight | 246.16 g/mol | [2] |

| Boiling Point | 326.0 ± 21.0 °C (Predicted) | [2] |

| Density | 0.96 ± 0.1 g/mL (Predicted) | [2] |

Synthesis of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The synthesis of aryl boronic esters can be achieved through several methods. A common and effective approach involves the reaction of a Grignard reagent with an appropriate borate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).

Experimental Protocol: Grignard-Based Synthesis

This protocol outlines the synthesis starting from 3-bromocumene.

Materials:

-

3-Bromocumene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 3-bromocumene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction has started, add the remaining 3-bromocumene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the magnesium is consumed. Cool the reaction mixture to 0 °C.

-

-

Borylation:

-

Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF to the freshly prepared Grignard reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Synthetic Workflow Diagram

Caption: Synthetic route to the target boronic ester.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, and the methyl groups of the pinacol ester.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to boronate) | 7.6 - 7.8 | m | 2H |

| Aromatic (meta/para to boronate) | 7.2 - 7.4 | m | 2H |

| Isopropyl CH | 2.9 - 3.1 | septet | 1H |

| Pinacol CH₃ | ~1.3 | s | 12H |

| Isopropyl CH₃ | ~1.2 | d | 6H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-B) | ~130 (broad or unobserved) |

| Aromatic (ipso-isopropyl) | ~150 |

| Aromatic (other) | 125 - 135 |

| Pinacol C(CH₃)₂ | ~84 |

| Isopropyl CH | ~34 |

| Pinacol CH₃ | ~25 |

| Isopropyl CH₃ | ~24 |

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 246.16. Common fragmentation patterns would involve the loss of the isopropyl group or parts of the pinacol moiety.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=C (aromatic) | 1600 - 1450 |

| B-O stretch | 1350 - 1300 |

Conclusion

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable synthetic intermediate, particularly for Suzuki-Miyaura cross-coupling reactions. Its synthesis from readily available starting materials is straightforward. While detailed public spectroscopic data is limited, its structure can be reliably confirmed using standard analytical techniques, with predictable spectral features. The stability and reactivity of this pinacol boronic ester make it a preferred choice for researchers in drug discovery and materials science.

References

-

eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link].

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link].

-

MySkinRecipes. 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available at: [Link].

-

SciSpace. 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2. Available at: [Link].

-

National Institutes of Health. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Available at: [Link].

-

The Royal Society of Chemistry. Supplementary Material. Available at: [Link].

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available at: [Link].

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane, a crucial reagent in modern synthetic chemistry. As a stable boronic ester derivative, it is instrumental in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds found in pharmaceuticals and advanced materials.[1] Understanding its mass spectrum is paramount for reaction monitoring, purity assessment, and quality control. This document, intended for researchers and drug development professionals, delineates the fundamental principles of its ionization and fragmentation, offers a robust experimental protocol for its analysis, and provides a detailed interpretation of its mass spectral data, grounded in established chemical principles.

Molecular Profile and Structural Characteristics

Before delving into its mass spectrometric analysis, it is essential to understand the physicochemical properties of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane. These characteristics directly influence the selection of analytical techniques and the interpretation of the resulting data.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₃BO₂ | [1] |

| Average Molecular Weight | 246.16 g/mol | [1] |

| Monoisotopic Mass | 246.17911 Da | Calculated |

| CAS Number | 325142-89-0 | [1] |

| Primary Application | Suzuki-Miyaura Coupling Reagent | [1] |

The structure contains three key regions that dictate its fragmentation pattern: the isopropylphenyl group, the robust aromatic ring, and the dioxaborolane moiety.

Figure 1: Chemical Structure of the Analyte.

Ionization and Fragmentation: A Mechanistic Overview

The choice of ionization technique is critical. Aryl boronate esters can be susceptible to hydrolysis, which complicates analysis, particularly in reversed-phase liquid chromatography systems.[2][3] For definitive structural elucidation via fragmentation, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a preferred method, provided the analyte has sufficient thermal stability and volatility.

Ionization Technique: The Case for Electron Ionization (EI)

Electron Ionization (70 eV) is a hard ionization technique that imparts significant energy into the analyte molecule, inducing reproducible and structurally informative fragmentation. This is ideal for building a spectral library and identifying the compound based on its unique fragmentation fingerprint. While softer techniques like Electrospray Ionization (ESI) are excellent for confirming molecular weight, they often do not provide the rich fragmentation detail needed for unambiguous identification without tandem MS (MS/MS).[4] The primary rationale for selecting EI in this guide is its power in revealing the core structural motifs of the molecule through predictable bond cleavages.

Predicted Fragmentation Pathways

The fragmentation of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane under EI conditions is governed by the relative stability of the resulting cations and neutral losses. The most probable cleavages occur at the weakest bonds and where the most stable carbocations can be formed.

Key fragmentation processes include:

-

Alpha Cleavage: Breakage of bonds adjacent to functional groups or rings. In this molecule, the C-C bond of the isopropyl group and the Aryl-B bond are susceptible.

-

Benzylic Cleavage: The bond between the isopropyl group's tertiary carbon and a methyl group is a prime site for cleavage, leading to the loss of a methyl radical (•CH₃).

-

McLafferty Rearrangement: While less common for this specific structure, rearrangements can occur in alkyl-substituted aromatic systems.

The most significant fragmentation events are visualized below.

Figure 2: Predicted major fragmentation pathways under Electron Ionization (EI).

Experimental Protocol: GC-MS Analysis Workflow

This section provides a self-validating protocol for the analysis of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane. The causality for each step is explained to ensure reproducibility and high-quality data acquisition.

Figure 3: Standard operating procedure for GC-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Accurately weigh and dissolve the sample in an anhydrous, aprotic solvent (e.g., hexane or ethyl acetate) to a final concentration of 1 mg/mL.

-

Causality: The use of an anhydrous solvent is critical to prevent the hydrolysis of the boronate ester to its corresponding boronic acid, which is less volatile and can yield a different mass spectrum.[2][3]

-

-

Gas Chromatography (GC) Conditions:

-

Injector: 250°C, Split ratio 20:1.

-

Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). A non-polar column is chosen for its compatibility with the analyte's aromatic nature.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

-

Causality: The temperature program is designed to ensure the analyte elutes as a sharp, symmetrical peak without thermal degradation, providing a clean entry into the mass spectrometer.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Causality: A scan range starting at m/z 40 ensures capture of small but highly significant fragments like the isopropyl cation (m/z 43). The upper limit comfortably includes the molecular ion (m/z 246).

-

Data Interpretation and Spectral Analysis

The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z). The most intense peak is designated the "base peak" and assigned a relative abundance of 100%.

Expected Mass Spectrum Fragments

The following table summarizes the key ions expected in the EI mass spectrum of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane.

| m/z | Ion Formula | Proposed Structure / Neutral Loss | Expected Abundance |

| 246 | [C₁₅H₂₃BO₂]⁺• | Molecular Ion (M⁺•) | Moderate |

| 231 | [C₁₄H₂₀BO₂]⁺ | Loss of a methyl radical from the isopropyl group ([M-CH₃]⁺) | High |

| 203 | [C₁₂H₁₆BO₂]⁺ | Loss of the isopropyl radical ([M-C₃H₇]⁺) | Low |

| 119 | [C₉H₁₁]⁺ | 3-isopropylphenyl cation | Moderate |

| 43 | [C₃H₇]⁺ | Isopropyl cation | Base Peak [5] |

Expert Insights:

-

The base peak at m/z 43 is highly diagnostic for the presence of an isopropyl group.[6] The formation of the stable secondary isopropyl cation is an extremely favorable fragmentation pathway.

-

The peak at m/z 231 ([M-15]⁺) is also a key indicator. The loss of a methyl radical from the molecular ion results in a stable benzylic-type cation, making this a prominent peak.

-

The presence of a clear molecular ion peak at m/z 246 confirms the identity and integrity of the compound under analysis. Its intensity, while not the highest, should be unambiguous.

-

The aromatic nature of the compound contributes to the stability of the molecular ion and fragments containing the phenyl ring.

Conclusion

The mass spectrometric analysis of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane by GC-MS with Electron Ionization provides a distinctive and interpretable fragmentation pattern. The key diagnostic ions are the molecular ion (m/z 246), the ion resulting from the loss of a methyl group (m/z 231), and, most significantly, the isopropyl cation base peak (m/z 43). This guide provides a robust framework for scientists to reliably identify and characterize this important synthetic reagent, ensuring the integrity of chemical processes in research and pharmaceutical development. Careful sample handling to prevent hydrolysis is the most critical parameter for achieving accurate and reproducible results.

References

-

MySkinRecipes. 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-2-ol. Available from: [Link]

-

PubChem. 2-Phenyl-1,3-dioxolane. Available from: [Link]

-

ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. Available from: [Link]

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. Available from: [Link]

-

PubChem. 2-Isopropyl-1,3-dioxolane. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]

-

ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-bromopropane. Available from: [Link]

Sources

- 1. 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

stability and storage of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane

An In-depth Technical Guide to the Stability and Storage of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane

Authored by: Gemini, Senior Application Scientist

Abstract

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane, a pinacol boronic ester, is a pivotal reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the construction of complex biaryl systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials, is well-established.[1] The efficacy and reproducibility of these synthetic transformations are intrinsically linked to the purity and stability of the boronic ester starting material. This guide provides a comprehensive examination of the factors governing the stability of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.

Introduction: The Role and Significance of Pinacol Boronic Esters

Pinacol boronic esters, such as 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane, serve as stable and manageable surrogates for their more sensitive boronic acid counterparts.[1] The pinacol protecting group enhances the compound's bench-top stability, particularly against dehydrative trimerization (to form boroxines) common to many boronic acids, and often simplifies purification.[2][3] Despite this enhanced stability, the dioxaborolane moiety is not inert and is susceptible to specific degradation pathways that can compromise reagent quality, impact reaction yields, and introduce impurities into the final product. A thorough understanding of its chemical vulnerabilities is therefore essential for researchers in drug discovery and process development.

Chemical Identity and Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in developing appropriate handling strategies.

Caption: Reversible hydrolysis of the pinacol ester to its boronic acid.

Oxidative Degradation

Oxidative cleavage of the carbon-boron bond is another potential degradation route. This process, often mediated by ambient oxygen or trace peroxides, can convert the boronic ester into the corresponding phenol (3-isopropylphenol). This pathway is generally less rapid than hydrolysis under typical storage conditions but can be accelerated by heat, light, and the presence of metal catalysts. Studies on other peptide boronic acid derivatives have shown that oxidative degradation can be a major pathway, sometimes even preceding hydrolysis. [4]

Thermal and Photochemical Stress

While the compound has a high predicted boiling point, prolonged exposure to elevated temperatures can accelerate both hydrolysis and oxidation. [1]As with many complex organic molecules, exposure to UV light should be avoided, as it can provide the activation energy for unwanted side reactions. Therefore, storage in amber vials or in the dark is a prudent measure.

Recommended Storage and Handling Protocols

A self-validating storage system is one where the conditions inherently minimize known degradation pathways. The following protocols are designed to ensure the long-term stability and integrity of 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane.

Optimal Storage Conditions

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Citation |

| Temperature | 2-8°C | To slow down the kinetics of potential degradation reactions. [1][5] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To minimize contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation. [6] |

| Container | Tightly sealed, original container. | Prevents ingress of moisture and air. [5][6][7] |

| Light | Store in a dark place or use an amber vial. | To prevent potential photochemical degradation. |

| Location | A dry, cool, and well-ventilated area. | Ensures a stable external environment and prevents moisture condensation. [8][6][7][9] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | These substances can catalyze or directly participate in degradation reactions. [8][6] |

Best Practices for Handling

Adherence to proper laboratory technique is critical to prevent contamination and degradation during use.

-

Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood or glovebox. [8][7]* Inert Atmosphere Transfer: When possible, handle and weigh the material under an inert atmosphere to minimize exposure to air and moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. [8]* Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially water, into the main storage container.

-

Container Sealing: After dispensing, flush the container headspace with an inert gas before tightly resealing. [6]

Experimental Workflow for Stability and Purity Assessment

To validate the integrity of a sample, particularly after prolonged storage or for use in sensitive applications, a systematic assessment is recommended.

Caption: Experimental workflow for assessing long-term stability.

Step-by-Step Methodology

-

Initial Characterization (Time = 0):

-

Objective: Establish a baseline purity profile.

-

Protocol:

-

Dissolve a precisely weighed sample in a suitable dry, aprotic solvent (e.g., acetonitrile, THF).

-

Analyze using a validated analytical method. While GC and standard reverse-phase HPLC can be challenging due to the compound's instability under those conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be an effective technique for simultaneously analyzing boronate esters and their corresponding boronic acids by preventing on-column hydrolysis. [10] 3. Quantitative Nuclear Magnetic Resonance (qNMR) using an internal standard is another excellent method for determining absolute purity without concerns of on-column degradation.

-

-

Record: Document the initial purity, and identify and quantify any observed impurities (e.g., 3-isopropylphenylboronic acid).

-

-

Stability Study Setup:

-

Objective: To assess degradation over time under controlled conditions.

-

Protocol:

-

Aliquot samples into several vials suitable for the chosen storage conditions.

-

Long-Term Study: Store a set of vials under the recommended conditions (2-8°C, inert atmosphere, dark). [1][5] 3. (Optional) Accelerated Study: Store a second set of vials under stressed conditions (e.g., 40°C, 75% relative humidity) to predict long-term stability more quickly.

-

-

Record: Document the storage conditions for each set of samples.

-

-

Time-Point Analysis:

-

Objective: To monitor changes in purity over the study period.

-

Protocol:

-

At predetermined intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 4 weeks for accelerated), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Perform a visual inspection for any changes in physical appearance.

-

Analyze the sample using the same analytical method established at Time = 0.

-

-

Record: Document the purity and the profile of any new or increased degradation products.

-

-

Data Interpretation:

-

Objective: To determine the rate of degradation and establish a retest date or shelf-life.

-

Protocol:

-